molecular formula C4H2BrClO2S2 B060330 4-Bromothiophene-2-sulfonyl chloride CAS No. 185329-76-4

4-Bromothiophene-2-sulfonyl chloride

Cat. No. B060330
M. Wt: 261.5 g/mol
InChI Key: IMVRMHNCGCAEES-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiophene derivatives, including those related to 4-bromothiophene-2-sulfonyl chloride, often involves Pd(0)-catalyzed Suzuki–Miyaura cross-coupling reactions. A notable example is the facile synthesis of new 5-aryl-thiophenes bearing sulfonamide moiety, which demonstrates the compound's role in forming thiophene derivatives with significant biological activities (Noreen et al., 2017).

Molecular Structure Analysis

Molecular structure analysis of related compounds like N'-((4-bromothiophen-2-yl)methylene)naphthalene-2-sulfonohydrazide ligand highlights the importance of 4-bromothiophene derivatives in synthesizing complex molecules. DFT, GRD, MEP, and FMO’s analyses provide insights into the electronic structure and reactivity of these compounds (Amereih et al., 2021).

Chemical Reactions and Properties

4-Bromothiophene-2-sulfonyl chloride participates in a variety of chemical reactions, serving as a precursor for synthesizing sulfonamide derivatives with potential urease inhibition and antibacterial properties. Its reactivity is influenced by the substitution pattern and electronic effects of different functional groups on the aromatic ring, impacting the compound's overall utility and efficacy in chemical transformations (Noreen et al., 2017).

Physical Properties Analysis

The physical properties of 4-bromothiophene-2-sulfonyl chloride, such as melting point, boiling point, and solubility, are essential for its handling and application in chemical synthesis. These properties determine the conditions under which the compound can be stored and manipulated for use in various chemical reactions.

Chemical Properties Analysis

The chemical properties of 4-bromothiophene-2-sulfonyl chloride, including its reactivity with nucleophiles, electrophiles, and its behavior in catalytic cycles, are crucial for its application in synthetic chemistry. The compound's ability to undergo transformations under mild conditions makes it a valuable intermediate in the synthesis of complex organic molecules.

For further details and insights on 4-Bromothiophene-2-sulfonyl chloride, including its synthesis, molecular structure, and chemical properties, the referenced literature provides comprehensive information and experimental data (Noreen et al., 2017); (Amereih et al., 2021).

Scientific Research Applications

  • Synthesis of Cyclohexenyl- and Menthenthioenynes : 4-Bromothiophene derivatives, such as 2,5-dimethyl-3-(1-menthenyl)4-bromothiophene and 2,5-dimethyl-3-(1-cyclohexenyl)4-bromothiophene, are used in the synthesis of thiodienynes through ring-opening reactions. These compounds have unique UV spectra and rotational barriers, indicating their potential in advanced synthetic chemistry (Svensson, Karlsson, & Hallberg, 1984).

  • Electrochemical Coupling with Alkyl and Alkenyl Halides : 2- or 3-bromothiophene, closely related to 4-Bromothiophene-2-sulfonyl chloride, can be efficiently coupled with various alkyl chlorides and vinyl halides in an electrochemical reaction, indicating its usefulness in creating complex organic molecules (Durandetti, Périchon, & Nédélec, 1997).

  • Reaction with Chlorosulfonic Acid : Mixtures of mono-and dihalothiophenesulfonyl chlorides, derived from compounds like 2,5-dibromothiophene, can be converted into stable thiophenesulfonamides. This transformation indicates potential applications in the synthesis of sulfonamide-based compounds (Rozentsveig et al., 2007).

  • Synthesis of Heterocyclic Sulfonyl Derivatives : Heterocyclic compounds like 2,3-Diphenylpyrazine and 2-methyl-4,5-diphenyl oxazole can react with chlorosulfonic acid to produce sulfonyl chlorides, which are key intermediates in various chemical syntheses (Cremlyn, Swinbourne, & Shode, 1985).

  • Antiviral Activity of Thiadiazole Sulfonamides : Derivatives of thiadiazole sulfonamides, synthesized from precursors including 4-bromothiophene-2-sulfonyl chloride, have shown anti-tobacco mosaic virus activity, indicating potential pharmacological applications (Chen et al., 2010).

  • Titrimetric Determination of Organic Compounds : Bromine chloride, which can be derived from bromothiophene compounds, is used for the determination of various organic compounds, demonstrating its application in analytical chemistry (Verma, Srivastava, Ahmed, & Bose, 1978).

  • Direction of Acylation Reactions : Studies on the reaction of 3-bromothiophene with succinyl chloride highlight the intricacies of acylation reactions, essential in organic synthesis (Smirnov et al., 2013).

  • Synthesis of Sulfonyl Derivatives for Type II Diabetes Treatment : S-substituted derivatives of 1,2,4-triazol-3-thiol, synthesized using 4-chlorobenzenesulfonyl chloride, show potential as drug candidates for type II diabetes (Aziz ur-Rehman et al., 2018).

  • Electrophilic Cyclization and Addition Reactions : Sulfinylated or sulfonylated compounds, related to 4-Bromothiophene-2-sulfonyl chloride, undergo various cyclization and addition reactions, important in the synthesis of complex organic structures (Ivanov, Parushev, & Christov, 2014).

Safety And Hazards

“4-Bromothiophene-2-sulfonyl chloride” causes severe skin burns and eye damage . It may cause respiratory irritation . It is advised to not breathe dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

“4-Bromothiophene-2-sulfonyl chloride” has a wide range of applications including drug discovery and development, making it an indispensable tool for scientists exploring new frontiers. It is valuable for synthesizing pharmaceuticals and agrochemicals. Future research may focus on optimizing the synthesis process and exploring new applications in pharmaceutical and agrochemical industries .

properties

IUPAC Name

4-bromothiophene-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrClO2S2/c5-3-1-4(9-2-3)10(6,7)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMVRMHNCGCAEES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1Br)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrClO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60626083
Record name 4-Bromothiophene-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60626083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromothiophene-2-sulfonyl chloride

CAS RN

185329-76-4
Record name 4-Bromothiophene-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60626083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromothiophene-2-sulfonyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
B Raju, C Wu, A Kois, E Verner, I Okun… - Bioorganic & Medicinal …, 1996 - Elsevier
… The residue was purified by flash column chromatography using 3% ethyl acetate in hexane as eluent to obtain 4-bromothiophene-2-sulfonyl chloride (1.6 g, 5%) and 3-bromothiophene…
Number of citations: 33 www.sciencedirect.com
BS Kim, SY Jang, Y Bang, J Hwang, Y Koo, KK Jang… - MBio, 2018 - Am Soc Microbiol
… Briefly, 4-bromothiophene-2-sulfonyl chloride (382ámg; 1.47ámM) and triethylamine (202áμl; 1.47ámM) were added to a solution of pyrazole (50ámg; 0.74ámM)–ethanol (10áml). The …
Number of citations: 39 journals.asm.org

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